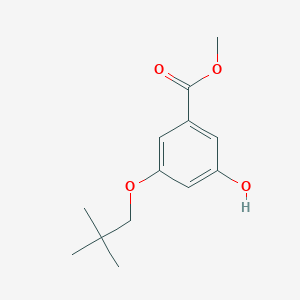
Methyl 3-hydroxy-5-(neopentyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-hydroxy-5-(neopentyloxy)benzoate is an organic compound with the molecular formula C13H18O4 It is a derivative of benzoic acid, featuring a hydroxyl group at the 3-position and a neopentyloxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-5-(neopentyloxy)benzoate typically involves the esterification of 3-hydroxy-5-(neopentyloxy)benzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-5-(neopentyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The neopentyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-hydroxy-5-(neopentyloxy)benzoic acid.
Reduction: Formation of 3-hydroxy-5-(neopentyloxy)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-hydroxy-5-(neopentyloxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-hydroxy-5-(neopentyloxy)benzoate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved can include inhibition of enzyme activity or binding to specific receptors to elicit a biological response.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxybenzoate: Similar structure but lacks the neopentyloxy group.
Methyl 5-hydroxy-3-(neopentyloxy)benzoate: Similar structure with different positioning of functional groups.
Methyl 3-hydroxy-4-methoxybenzoate: Contains a methoxy group instead of a neopentyloxy group.
Uniqueness
Methyl 3-hydroxy-5-(neopentyloxy)benzoate is unique due to the presence of both a hydroxyl group and a neopentyloxy group on the benzoate ring
Properties
Molecular Formula |
C13H18O4 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
methyl 3-(2,2-dimethylpropoxy)-5-hydroxybenzoate |
InChI |
InChI=1S/C13H18O4/c1-13(2,3)8-17-11-6-9(12(15)16-4)5-10(14)7-11/h5-7,14H,8H2,1-4H3 |
InChI Key |
ZUQHSLHUINRDTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC1=CC(=CC(=C1)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















